(S)-2-氨基-3-甲基丁醇盐酸盐

描述

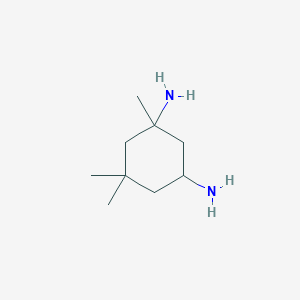

The compound "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds with related structures and properties. The first paper discusses a derivative of 2-amino-3-methylbutanoate, which is a structurally similar compound to "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" . The second paper examines a different amino acid derivative, which shares some structural features such as chirality and the presence of an amino group .

Synthesis Analysis

The synthesis of related compounds involves the crystallization of derivatives, as seen in the second paper where the hydrobromide of a methyl ester was crystallized from a methanol-benzene solution . This suggests that similar crystallization techniques could potentially be applied to synthesize "(S)-2-Amino-3-methylbutan-1-ol hydrochloride".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as reported in the second paper . This technique allows for the absolute determination of stereochemistry, which is crucial for understanding the properties and reactivity of chiral molecules like "(S)-2-Amino-3-methylbutan-1-ol hydrochloride".

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "(S)-2-Amino-3-methylbutan-1-ol hydrochloride", they do provide insights into the reactivity of similar compounds. For instance, the first paper mentions the anti-viral activity of the compound against various viral proteins, which was revealed through molecular docking studies . This suggests that "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" may also interact with biological molecules in a significant way.

Physical and Chemical Properties Analysis

The first paper provides a comprehensive analysis of the vibrational frequencies, electronic properties, and chemical shielding effects of a related compound . These properties are crucial for understanding the behavior of "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" in different environments. The vibrational spectroscopy data and the calculated band gap energy indicate that the compound has characteristics comparable to bioactive molecules. Additionally, the electrostatic potential and natural bond orbital analysis shed light on the charge distribution within the molecule, which is important for predicting its reactivity .

科学研究应用

-

L-lysine hydrochloride-doped sulphamic acid (SA) crystals : These crystals have been grown by slow evaporation technique for optical applications . The doped crystals have higher transmission than the pure SA crystal. They are thermally stable up to 212 °C (pure), 210 °C (1 mol%) and 207 °C (2 mol%). The enhancement of the hardness value in the doped crystal was confirmed by the hardness test .

-

Tin oxide (SnO2) nanocrystals employing an aromatic amino acid ester hydrochloride : This compound is used in the synthesis of single-nanometer-scale SnO2 nanocrystals . The use of an aromatic amino acid ester hydrochloride salt allowed the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution . These nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . The SnO2 nanoparticle film serves as an electron transport layer (ETL) for perovskite solar cells (PSCs) .

-

Chitosan : This compound has medical and biomedical potential applications including pharmaceutical formulation and drug delivery (antibiotics, anti-inflammatory substances, vaccines, proteins, peptides, growth of factors), antimicrobial applications, gene delivery, gene therapy, wounds healing and burns, regenerative medicine, tissue engineering .

安全和危害

This involves looking at the compound’s toxicity and any risks associated with handling it. It includes information on how to safely store and dispose of the compound.

未来方向

This could involve discussing potential future research directions, such as studying the compound’s potential uses or developing new methods to synthesize it.

For a specific compound like “(S)-2-Amino-3-methylbutan-1-ol hydrochloride”, you would need to look up this information in scientific literature or databases. Please consult with a chemist or a reliable scientific source for more detailed and specific information.

属性

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYONGLLQMUYOPP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647395 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-methylbutan-1-ol hydrochloride | |

CAS RN |

17016-89-6 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)